molecular formula C7H5BrClFMg B12632436 Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide

Cat. No.: B12632436
M. Wt: 247.77 g/mol
InChI Key: DHGGYUXZDCOHDX-UHFFFAOYSA-M
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Description

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is a Grignard reagent with the molecular formula C₇H₅BrClFMg. Structurally, it consists of a magnesium ion coordinated to a bromine atom and a substituted benzene ring bearing chlorine (Cl) at position 4, fluorine (F) at position 1, and a methanidyl (methyl) group at position 2. This compound is synthesized via the reaction of 4-chloro-1-fluoro-2-bromomethylbenzene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions .

Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds. The substituents on the aromatic ring—chloro, fluoro, and methyl—influence its electronic and steric properties, directing reactivity in nucleophilic additions.

Properties

IUPAC Name

magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGGYUXZDCOHDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

The synthesis of magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide typically involves the reaction of magnesium with a suitable halogenated aromatic compound, such as 4-chloro-1-fluoro-2-methanidylbenzene. The following sections outline various methods for preparing this compound.

Grignard Reagent Formation

The formation of the Grignard reagent is a crucial step in the preparation process. The general method involves the following steps:

  • Magnesium Activation : Magnesium metal is activated by sublimating iodine onto its surface. This step enhances the reactivity of magnesium.

  • Solvent Addition : An appropriate solvent, such as diethyl ether or tetrahydrofuran, is added to the activated magnesium.

  • Halogenated Compound Addition : A solution of 4-chloro-1-fluoro-2-methanidylbenzene is then introduced to the reaction mixture, typically under reflux conditions.

  • Reaction Conditions : The mixture is maintained at a specific temperature (often around 0°C to -70°C) to control the reaction rate and prevent side reactions.

  • Completion and Workup : After the reaction has proceeded for a designated time (usually several hours), the mixture is cooled and treated with aqueous acid (e.g., hydrochloric acid) to quench any unreacted Grignard reagent.

Example Synthesis

A specific example of synthesizing this compound can be described as follows:

  • Materials :

    • Magnesium (10 g)
    • Iodine (0.1 g)
    • Diethyl ether (100 mL)
    • 4-chloro-1-fluoro-2-methanidylbenzene (50 mL)
  • Procedure :

    • Place magnesium in a round-bottom flask and add iodine.
    • Add diethyl ether and heat under reflux for two hours.
    • Slowly add a solution of 4-chloro-1-fluoro-2-methanidylbenzene while maintaining reflux.
    • After completion, cool the mixture and add dilute hydrochloric acid dropwise.
    • Separate organic layers and dry over anhydrous magnesium sulfate.

This method yields a product that can be purified further if necessary.

Yield and Purity Considerations

The yield of this compound can vary based on several factors, including:

  • Reagent Purity : The purity of starting materials affects overall yield.

  • Reaction Conditions : Temperature control and reaction time are critical for maximizing yield.

  • Workup Efficiency : Effective separation and purification methods will enhance product purity.

Analytical Techniques for Characterization

To confirm the identity and purity of this compound, various analytical techniques can be employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine structure and purity
Gas Chromatography-Mass Spectrometry (GC-MS) Analyze composition and detect impurities
Infrared Spectroscopy (IR) Identify functional groups present

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.

    Substitution Reactions: Often carried out with halogenated solvents.

    Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Benzene Derivatives: From halogen exchange reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

Magnesium; 4-chloro-1-fluoro-2-methanidylbenzene; bromide is primarily utilized in organic synthesis for the preparation of various substituted aromatic compounds. Its role as a Grignard reagent allows it to react with carbonyl compounds (aldehydes, ketones) to form alcohols through nucleophilic addition.

Key Reactions:

  • Grignard Reaction: The compound can react with carbonyl compounds to produce secondary or tertiary alcohols. R MgX+R C=OR R C OH R +MgX OH \text{R MgX}+\text{R }\text{C}=O\rightarrow \text{R R }\text{C OH }\text{R }+\text{MgX OH }

Pharmaceutical Applications

The compound has been explored as an intermediate in the synthesis of pharmaceutical agents. For instance, it can be used in the production of selective estrogen receptor degraders (SERDs), which are crucial in breast cancer treatment. The synthesis of brilanestrant, a SERD, involves intermediates derived from similar polyhalogenated compounds.

Case Study: Brilanestrant Synthesis

  • Reagent: 1-Bromo-2-chloro-4-fluorobenzene (related structure)
  • Application: Effective in degrading estrogen receptor alpha (ERα) at low concentrations (0.7 nM) .

Catalytic Applications

The compound can function as a Lewis acid catalyst in various organic reactions, enhancing reaction rates and selectivity. For example, magnesium bromide derivatives are known to facilitate aldol reactions and other carbon-carbon bond-forming reactions.

Catalytic Properties:

  • Aldol Reaction: Serves as a catalyst for forming β-hydroxy carbonyl compounds. R2C O+R2C OMgBrR2C OH C R C O R\text{R}_2\text{C O}+\text{R}_2\text{C O}\xrightarrow{\text{MgBr}}\text{R}_2\text{C OH C R C O R}

Material Science

In material science, magnesium bromide compounds are investigated for their potential use as flame retardants due to their thermal stability and non-combustibility characteristics .

Data Table: Comparison of Related Compounds

Compound NameStructureKey Features
Magnesium; 4-chloro-1-fluoro-2-methanidylbenzene; bromideC7H6BrClFGrignard reagent; used in organic synthesis
1-Bromo-2-chloro-4-fluorobenzeneC6H3BrClFIntermediate for SERDs; effective ER degradation
Magnesium BromideMgBr2Lewis acid catalyst; used in aldol reactions

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom facilitates the transfer of the 4-chloro-1-fluoro-2-methanidylbenzene moiety to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The bromide ion acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Phenylmagnesium Bromide (C₆H₅MgBr)

  • Structure : A simple Grignard reagent without substituents on the benzene ring.
  • Reactivity : Highly reactive toward electrophiles like carbonyl compounds. Lacks regiochemical complexity due to the absence of directing groups.
  • Applications : Widely used in synthesizing alcohols, ketones, and carboxylic acids .
  • Key Difference : The target compound’s substituents (Cl, F, CH₃) introduce steric hindrance and electronic effects, reducing reactivity compared to phenylmagnesium bromide .

4-Fluorophenylmagnesium Bromide (C₆H₄FMgBr)

  • Structure : Features a fluorine atom at position 4 on the benzene ring.
  • Reactivity : Fluorine’s electron-withdrawing nature deactivates the ring, slowing reaction rates but improving selectivity for para-substituted products.
  • Applications : Used in synthesizing fluorinated pharmaceuticals.

3-Chloro-4-methylphenylmagnesium Bromide (C₇H₆BrClMg)

  • Structure : Chlorine at position 3 and methyl at position 4.
  • Reactivity : The meta-Cl and para-CH₃ arrangement creates a unique electronic profile, directing electrophiles to specific positions.

Physicochemical Properties

Property Target Compound Phenylmagnesium Bromide 4-Fluorophenylmagnesium Bromide
Molecular Weight (g/mol) 252.38 181.32 199.29
Solubility Reacts with H₂O; soluble in THF, ether Reacts with H₂O; soluble in ether Reacts with H₂O; soluble in THF
Stability Air/moisture sensitive; stabilized by electron-withdrawing groups Highly air/moisture sensitive Moderately stable due to F substituent
Melting Point Not reported (decomposes) ~25°C (solution) ~20°C (solution)

Sources :

Catalytic Efficiency

  • Target Compound: Limited direct catalytic data, but analogous Mg-containing catalysts (e.g., TSP-Mg-imi polymers) show high surface area and synergistic Mg²⁺/Br⁻ effects for CO₂ conversion .
  • Comparison : Unlike porphyrin-based Mg catalysts, the target compound’s simple structure lacks a coordinated framework, reducing its utility in heterogeneous catalysis. However, its Br⁻ ions may act as nucleophiles in SN₂ reactions .

Reaction Specificity

  • The target compound’s Cl and F substituents direct electrophilic attack to specific positions. For example, in reactions with epoxides, the Mg center activates the substrate, while Br⁻ facilitates ring-opening, analogous to mechanisms in CO₂ cycloaddition .

Biological Activity

The compound Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is a complex organometallic compound that has garnered interest due to its potential biological activities and applications in synthetic chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Magnesium : A key metal that plays a crucial role in various biological processes.
  • 4-chloro-1-fluoro-2-methanidylbenzene : An aromatic compound with halogen substituents affecting its reactivity and interaction with biological targets.
  • Bromide : A halogen that can participate in nucleophilic substitution reactions, influencing the compound's reactivity.

The biological activity of magnesium-based compounds often involves:

  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes, affecting metabolic pathways.
  • Metal Ion Interaction : Magnesium ions are essential for numerous biochemical processes, including enzyme activation and stabilization of nucleic acids.
  • Regioselective Reactivity : The presence of halogens can enhance the electrophilic nature of the compound, facilitating reactions with nucleophiles in biological systems.

Biological Activity Data

Recent studies have evaluated the biological activity of related compounds, providing insights into potential effects:

CompoundBiological ActivityIC50 (μM)Reference
4-FluorobenzylpiperazineTyrosinase inhibition40.43
4-Chloro-3-fluoropyridineAntibacterial properties53–81% yield in synthesis
2-Bromopyridine derivativesEnzyme inhibition57–78% yield in reactions

Case Study 1: Antibacterial Activity

A study on related brominated compounds demonstrated significant antibacterial properties against Gram-negative bacteria. The synthesized Schiff base ligands showed effective bactericidal activity, indicating that modifications in the halogenation pattern can enhance biological efficacy .

Case Study 2: Enzyme Inhibition

Research into fluorinated piperazine derivatives revealed their potential as competitive inhibitors of tyrosinase, an enzyme critical for melanin production. The docking studies suggested that structural features play a vital role in binding affinity and inhibition efficiency .

Synthesis and Applications

The synthesis of magnesium-based organometallic compounds often employs regioselective halogenation techniques. For instance, the use of N-halosuccinimides in fluorinated alcohols has been reported to facilitate the selective halogenation of arenes, which is crucial for generating biologically active derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing magnesium bromide complexes with 4-chloro-1-fluoro-2-methanidylbenzene substituents?

  • Methodological Answer : The synthesis typically involves Grignard reagent formation. For example, magnesium reacts with brominated aromatic precursors (e.g., 4-chloro-1-fluoro-2-bromobenzene) in anhydrous tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen). Stoichiometric control (1:1 Mg:halide ratio) and temperature gradients (0°C to reflux) are critical to avoid side reactions like Wurtz coupling . Purification via recrystallization or column chromatography ensures product integrity.

Q. What spectroscopic techniques are recommended for characterizing magnesium bromide complexes?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 13C^{13}\text{C} NMR identify fluorine and carbon environments, respectively, confirming substituent positions and electronic effects .
  • Infrared (IR) Spectroscopy : Detects Mg-Br stretching vibrations (200–300 cm1^{-1}) and aromatic C-Cl/F bonds .
  • X-ray Diffraction (XRD) : Resolves crystal structures, verifying coordination geometry and bond lengths .

Q. How should magnesium bromide derivatives be handled to ensure laboratory safety?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of hydrogen bromide gas .
  • Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, CH3_3) influence the reactivity of magnesium bromide derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity at the Mg center, enhancing oxidative addition in Suzuki-Miyaura couplings. Fluorine’s inductive effect stabilizes transition states .
  • Steric Effects (CH3_3) : Bulky substituents reduce reaction rates by hindering ligand coordination. Kinetic studies (e.g., variable-temperature NMR) quantify steric parameters .
  • Experimental Validation : Compare turnover frequencies (TOFs) for derivatives with varying substituents under identical catalytic conditions .

Q. What strategies mitigate decomposition of magnesium bromide derivatives under ambient conditions?

  • Methodological Answer :
  • Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to prevent hydrolysis. Anhydrous solvent systems (<10 ppm H2_2O) are essential .
  • Additives : Introduce stabilizing ligands (e.g., crown ethers) to shield the Mg center from moisture .
  • Low-Temperature Storage : Maintain derivatives at –20°C under argon to prolong shelf life .

Q. How can computational modeling predict the stability of magnesium bromide complexes in different solvents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Gibbs free energy changes (ΔG\Delta G) for solvolysis pathways. Solvent polarity parameters (e.g., dielectric constant) correlate with decomposition rates .
  • Molecular Dynamics (MD) : Simulate ligand exchange dynamics in polar vs. nonpolar solvents to identify stable coordination environments .
  • Validation : Compare predicted stability constants with experimental UV-Vis or conductivity measurements .

Q. What analytical approaches resolve contradictions in reaction yield data for magnesium bromide-mediated syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry) affecting yields .
  • In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and identify side reactions .
  • Statistical Analysis : Apply ANOVA to assess reproducibility across multiple trials, distinguishing systematic errors from random noise .

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